molecular formula C50H46CaF2N2O8 B1663618 匹伐他汀 CAS No. 147511-69-1

匹伐他汀

货号 B1663618
CAS 编号: 147511-69-1
分子量: 881 g/mol
InChI 键: VGYFMXBACGZSIL-MCBHFWOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pitavastatin belongs to the group of medicines called HMG-CoA reductase inhibitors, or statins . It works to reduce the amount of cholesterol in the blood by blocking an enzyme that is needed to make cholesterol . It is used together with diet to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .


Synthesis Analysis

Pitavastatin is a synthetic lipid-lowering agent that acts as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversions of HMG-CoA to mevalonate .


Molecular Structure Analysis

The molecular formula of Pitavastatin is C25H24FNO4 . Its molecular weight is 421.47 .


Chemical Reactions Analysis

Pitavastatin is a competitive HMG-CoA reductase inhibitor . It reduces the production of mevalonic acid from HMG-CoA, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .


Physical And Chemical Properties Analysis

Pitavastatin is a lipid-lowering drug belonging to the statin class of medications . The chemical structures of statins govern their water solubility, which in turn influences their absorption, distribution, metabolism, and excretion .

科学研究应用

药代动力学研究

匹伐他汀一直是药代动力学研究的主题,重点关注其在体内的相互作用和作用。Chung 等人 (2005) 探讨了 OATP1B1 变异等位基因对健康志愿者匹伐他汀药代动力学的影响,阐明了影响其代谢和功效的遗传因素 (Chung 等人,2005)

临床药理学

Lv 等人 (2007) 开发了一种使用 HPLC-ESI-MS/MS 测定人血浆中匹伐他汀的方法。这一进展对于临床药代动力学研究至关重要,为监测患者匹伐他汀水平提供了一种可靠的方法 (Lv 等人,2007)

心血管研究

匹伐他汀在心血管疾病中的疗效已被广泛研究。Saito 等人 (2002) 发现与普拉伐他汀相比,匹伐他汀能有效降低高胆固醇血症患者的 LDL 胆固醇水平 (Saito 等人,2002)。此外,Suzuki 等人 (2003) 的一项研究证明了匹伐他汀对高脂血症兔的斑块稳定作用 (Suzuki 等人,2003)

机制研究

Wang 等人 (2005) 研究了匹伐他汀激活内皮一氧化氮合酶及其对内皮细胞的后续作用的机制。他们的研究结果突出了该药物在改善内皮功能中的潜在作用 (Wang 等人,2005)

比较研究

Poolsup 等人 (2012) 进行了比较研究,评估匹伐他汀对其他他汀类的疗效和安全性,为临床决策提供了关键信息 (Poolsup 等人,2012)

神经保护研究

Kumagai 等人 (2004) 探讨了匹伐他汀的潜在神经保护作用,他们研究了其在短暂性脑缺血后减少仓鼠海马损伤中的作用,为其在神经退行性疾病中的应用开辟了道路 (Kumagai 等人,2004)

安全和危害

Pitavastatin can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It can sometimes cause myopathy, which is muscle pain and weakness, and even rhabdomyolysis, a severe muscle breakdown leading to kidney failure .

未来方向

Pitavastatin is used along with a healthy diet and other lifestyle changes to improve cholesterol levels and heart health . By improving cholesterol levels, this drug can help slow the development of heart disease and reduce the risk of a heart attack or stroke .

属性

IUPAC Name

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048384
Record name Pitavastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Pitavastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Pitavastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Pitavastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increase hepatic uptake of LDL, thereby reducing circulating LDL-C levels. In vitro and in vivo animal studies also demonstrate that statins exert vasculoprotective effects independent of their lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation., Hepatic ATP-binding cassette transporter A1 (ABCA1) plays a key role in high-density lipoprotein (HDL) production by apolipoprotein A-I (ApoA-I) lipidation. 3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, statins, increase ABCA1 mRNA levels in hepatoma cell lines ... . We investigated how statins increase ABCA1 in rat hepatoma McARH7777 cells. Pitavastatin, atorvastatin, and simvastatin increased total ABCA1 mRNA levels, whereas pravastatin had no effect. Pitavastatin also increased ABCA1 protein. Hepatic ABCA1 expression in rats is regulated by both liver X receptor (LXR) and sterol regulatory element-binding protein (SREBP2) pathways. Pitavastatin repressed peripheral type ABCA1 mRNA levels and its LXR-driven promoter, but activated the liver-type SREBP-driven promoter, and eventually increased total ABCA1 mRNA expression. Furthermore, pitavastatin increased peroxisome proliferator-activated receptor a (PPARa) and its downstream gene expression. Knockdown of PPARa attenuated the increase in ABCA1 protein, indicating that pitavastatin increased ABCA1 protein via PPARa activation, although it repressed LXR activation. Furthermore, the degradation of ABCA1 protein was retarded in pitavastatin-treated cells. These data suggest that pitavastatin increases ABCA1 protein expression by dual mechanisms: SREBP2-mediated mRNA transcription and PPARa-mediated ABCA1 protein stabilization, but not by the PPAR-LXR-ABCA1 pathway., Pitavastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is a rate-determining enzyme involved with biosynthesis of cholesterol, in a manner of competition with the substrate so that it inhibits cholesterol synthesis in the liver. As a result, the expression of low-density lipoprotein (LDL)-receptors followed by the uptake of LDL from blood to liver is accelerated and then the plasma total cholesterol (TC) decreases. Further, the sustained inhibition of cholesterol synthesis in the liver decreases levels of very low density lipoproteins., Statin use in individuals with chronic obstructive pulmonary disease (COPD) with coexisting cardiovascular disease is associated with a reduced risk of exacerbations. ... To explore the mechanisms involved, we investigated the effect of statin on endothelial cell function, especially endothelial cell tight junctions. We primarily assessed whether pitavastatin could help mitigate the development of emphysema induced by continuous cigarette smoking (CS) exposure. We also investigated the activation of liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) signaling, which plays a role in maintaining endothelial functions, important tight junction proteins, zonula occludens (ZO)-1 and claudin-5 expression, and lung microvascular endothelial cell permeability. RESULTS: We found that pitavastatin prevented the CS-induced decrease in angiomotin-like protein 1 (AmotL1)-positive vessels via the activation of LKB1/AMPK signaling and IFN-gamma-induced hyperpermeability of cultured human lung microvascular endothelial cells by maintaining the levels of AmotL1, ZO-1, and claudin-5 expression at the tight junctions. Our results indicate that the maintenance of lung microvascular endothelial cells by pitavastatin prevents tight junction protein dysfunctions induced by CS. ...
Record name Pitavastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pitavastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pitavastatin

CAS RN

147511-69-1
Record name Pitavastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147511-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pitavastatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147511691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pitavastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pitavastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy}calcio (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PITAVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5681Q5F9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pitavastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pitavastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin
Reactant of Route 2
Reactant of Route 2
Pitavastatin
Reactant of Route 3
Pitavastatin
Reactant of Route 4
Pitavastatin
Reactant of Route 5
Pitavastatin
Reactant of Route 6
Pitavastatin

Citations

For This Compound
22,500
Citations
RYA Mukhtar, J Reid… - International journal of …, 2005 - Wiley Online Library
… of pitavastatin (2.0 mg/kg) for 5 days, pitavastatin lactone is still found to be the main metabolite in plasma (33, 34). Slight increases in C max of unchanged pitavastatin and pitavastatin …
Number of citations: 255 onlinelibrary.wiley.com
Y Saito - Atherosclerosis Supplements, 2011 - Elsevier
… The beneficial effects of pitavastatin on the coronary plaque were demonstrated in WHHL rabbits treated with pitavastatin 0.5mg/kg for 16 weeks[24]. In this study, pitavastatin reduced …
Number of citations: 81 www.sciencedirect.com
J Davignon - British journal of clinical pharmacology, 2012 - Wiley Online Library
… with decreased hepatic uptake of pitavastatin 19 and that OAT1B1 388A>G polymorphisms are associated with alterations in pitavastatin disposition and pharmacokinetics 20. Indeed, a …
Number of citations: 116 bpspubs.onlinelibrary.wiley.com
K Kajinami, N Takekoshi, Y Saito - Cardiovascular drug …, 2003 - Wiley Online Library
… oral administration of pitavastatin (2 mg/kg for 5 days), pitavastatin in plasma was present … pitavastatin were observed in plasma of rats and dogs. This finding suggested that pitavastatin …
Number of citations: 186 onlinelibrary.wiley.com
AL Catapano - Clinical Lipidology, 2012 - Taylor & Francis
… , and CYP3A4 inhibitors have no effect on pitavastatin plasma concentrations. Moreover, P-… of pitavastatin and pitavastatin does not inhibit P-glycoprotein activity. Pitavastatin is …
Number of citations: 31 www.tandfonline.com
SK Grinspoon, KV Fitch, MV Zanni… - … England Journal of …, 2023 - Mass Medical Soc
Background The risk of cardiovascular disease is increased among persons with human immunodeficiency virus (HIV) infection, so data regarding primary prevention strategies in this …
Number of citations: 31 www.nejm.org
T Teramoto - Atherosclerosis Supplements, 2011 - Elsevier
… safety of pitavastatin in clinical practice in ∼20,000 patients. After 104 weeks, pitavastatin was … (HDL-C) levels at baseline, pitavastatin reduced TG and increased HDL-C by 22.7% and …
Number of citations: 65 www.sciencedirect.com
JJP Kastelein, M Braamskamp - Clinical Lipidology, 2012 - Taylor & Francis
… , pitavastatin, … pitavastatin have been conducted in Japan, it is interesting to note that separate dose–response studies in Japanese and Caucasian patients demonstrate that pitavastatin …
Number of citations: 14 www.tandfonline.com
T Teramoto, H Shimano, K Yokote… - Expert opinion on …, 2010 - Taylor & Francis
… trials of pitavastatin have been done since its launch. New insights on pitavastatin from … Areas covered in this review: The results of clinical studies using pitavastatin, from 2008 to 2009, …
Number of citations: 73 www.tandfonline.com
AL Catapano - Atherosclerosis Supplements, 2010 - Elsevier
… of pitavastatin and its major metabolite, pitavastatin lactone, have … , pitavastatin is well tolerated at the approved doses with no serious adverse events. The bioavailability of pitavastatin …
Number of citations: 54 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。